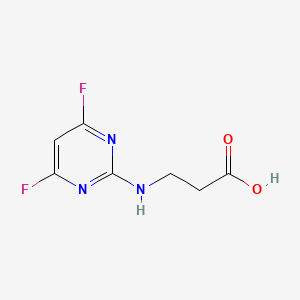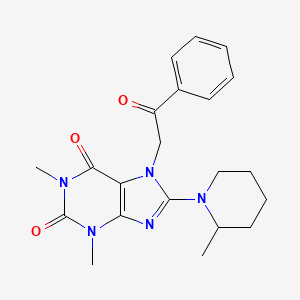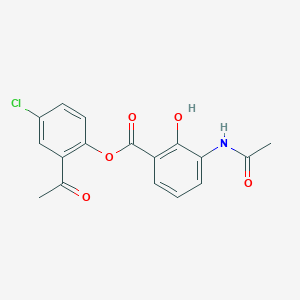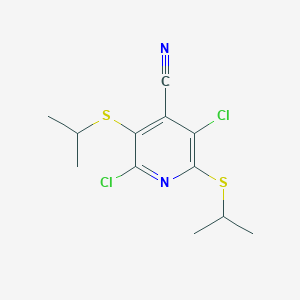
N-(4,6-difluoropyrimidin-2-yl)-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a difluoropyrimidine moiety attached to a propanoic acid group, making it a valuable molecule for various scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-difluoropyrimidine, which is a key intermediate.
Reaction with Amino Group: The 4,6-difluoropyrimidine is then reacted with an appropriate amine to introduce the amino group at the 3-position.
Formation of Propanoic Acid Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Analyse Chemischer Reaktionen
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoropyrimidine moiety can undergo substitution reactions with various nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The difluoropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID can be compared with other similar compounds, such as:
4,6-Difluoropyrimidine: A key intermediate in the synthesis of the compound.
3-Aminopropanoic Acid: A related compound with a similar structure but lacking the difluoropyrimidine moiety.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which also contain the pyrimidine ring and exhibit various biological activities.
The uniqueness of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID lies in its specific substitution pattern and the presence of both the difluoropyrimidine and propanoic acid groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H7F2N3O2 |
|---|---|
Molekulargewicht |
203.15 g/mol |
IUPAC-Name |
3-[(4,6-difluoropyrimidin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H7F2N3O2/c8-4-3-5(9)12-7(11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) |
InChI-Schlüssel |
QOTOTMVMBPMVHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1F)NCCC(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)
![3-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B15006836.png)
![4,4-Diethyl-2-[1-(4-nitro-phenyl)-1H-pyrrol-2-yl]-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B15006840.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(3-bromo-4-methylphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15006846.png)

![4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15006852.png)


![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)

![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
